![molecular formula C18H20O2 B3053134 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS No. 51238-86-9](/img/structure/B3053134.png)
1-Pentanone, 3-methoxy-1,5-diphenyl-
Overview
Description
1-Pentanone, 3-methoxy-1,5-diphenyl- is a chemical compound with the molecular formula C18H20O2 . It is a useful research chemical that can be used for a variety of research applications .
Molecular Structure Analysis
The molecular structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 268.35 g/mol .Physical And Chemical Properties Analysis
1-Pentanone, 3-methoxy-1,5-diphenyl- has a molecular weight of 268.35 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Aphicidal Activity
- Botanical Aphicides : 1,5-Diphenyl-1-pentanone, a related compound to 3-methoxy-1,5-diphenyl-1-pentanone, demonstrates significant aphicidal activity. Extracted from Stellera chamaejasme, it shows strong contact and anti-feedant activity against aphids like Aphis gossypii and Schizaphis graminum. Its effectiveness is dose-dependent, highlighting its potential as a novel class of aphicide (Ping et al., 2001).
Extraction and Separation Techniques
- Supercritical Fluid Extraction : This compound is effectively extracted from Stellera chamaejasme L. using supercritical fluid extraction (SFE). Optimization of parameters like pressure, temperature, and modifier was achieved through orthogonal test design, making the process efficient for isolating and purifying 1,5-diphenyl-1-pentanone (Peng et al., 2006).
Synthesis and Structure-Activity Studies
- Insecticidal Activity : The synthesis of 1,5-diphenyl-1-pentanone analogues reveals their insecticidal activities, especially against Aphis gossypii. This research expands the potential of such compounds in developing new insecticides, with a focus on structure-activity relationships (Tao et al., 2007).
- Analogues Design and Synthesis : Novel derivatives of 1,5-diphenyl-1-pentanone have been synthesized, demonstrating enhanced aphicidal activity. This study underlines the importance of structural modifications to improve the efficacy of such compounds in pest control (Yang et al., 2011).
Biological Activities
- Antifeedant Activity : A study on a bioactive compound from Stellera chamaejasme showed that 1,5-diphenyl-3-hydroxyl-1-pentanone, a derivative, exhibits significant antifeedant activity against larvae of Pieris rapae. This compound also notably inhibits acetylcholinesterase, an enzyme targeted in pest control (Hou Tai-ping, 2006).
Other Applications
- Radioligand Synthesis : 1-Pentanone derivatives have been used in synthesizing radioligands like O-methyl-11C fluvoxamine, a potential tool for assessing serotonin uptake sites in the brain via positron emission tomography (PET) (Matarrese et al., 1997).
properties
IUPAC Name |
3-methoxy-1,5-diphenylpentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-20-17(13-12-15-8-4-2-5-9-15)14-18(19)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORAXXZWLVRTBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466252 | |
Record name | 1-Pentanone, 3-methoxy-1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51238-86-9 | |
Record name | 1-Pentanone, 3-methoxy-1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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